molecular formula C23H26N2O2 B1663824 Solifenacin CAS No. 242478-37-1

Solifenacin

Cat. No.: B1663824
CAS No.: 242478-37-1
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. It exhibits high oral bioavailability (90%) and a long elimination half-life (45–68 hours), enabling once-daily dosing . This compound is primarily metabolized by CYP3A4 in the liver, producing four metabolites (M2–M5), with only M3 retaining partial muscarinic receptor affinity. However, M3’s low plasma concentration and potency render it clinically insignificant . Its high plasma protein binding (98%) and peripheral tissue distribution contribute to sustained therapeutic effects . Clinical studies demonstrate that this compound improves OAB symptoms while maintaining a favorable tolerability profile, supporting long-term adherence .

Preparation Methods

Solifenacin can be synthesized through several methods. One efficient method involves the reaction of quinuclidin-3-ol with bis(aryl) carbonate to form (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-aryl carbonate. This intermediate is then treated with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an inert atmosphere to form this compound base, which is subsequently converted into its pharmaceutically acceptable salts . Another method involves the activation of (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The active carbonate is then reacted with an enantiomerically pure amine without using any base at ambient temperature, providing enantiomerically pure this compound with an overall yield of 90% .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Mechanism

Solifenacin selectively antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. By blocking these receptors, this compound reduces involuntary bladder contractions, thereby alleviating symptoms of OAB. It also shows some affinity for M1 and M2 receptors, but its primary action is on the M3 receptors, leading to fewer side effects related to cognitive dysfunction compared to other antimuscarinic agents that affect M1 receptors .

Clinical Applications

1. Treatment of Overactive Bladder (OAB)
this compound is indicated for managing OAB symptoms. Clinical trials have demonstrated its efficacy in reducing daily micturition frequency and urgency episodes. In a study comparing this compound with tolterodine, this compound showed superior efficacy in reducing urinary frequency and improving quality of life metrics .

2. Combination Therapy
Recent studies suggest that combining this compound with other medications, such as tamsulosin, may enhance therapeutic outcomes for patients experiencing ureteral stent-related symptoms. This combination therapy has been associated with improved symptom relief compared to monotherapy .

Efficacy and Safety

A randomized double-blind trial assessed this compound's efficacy against tolterodine in Korean patients with OAB. Patients receiving this compound (5 mg or 10 mg) experienced significant reductions in voiding frequency and urgency compared to those on tolterodine (2 mg twice daily). The tolerability of this compound was reported at approximately 85%, with a long-term efficacy rate of 74% .

Comparative Studies

In a head-to-head study involving patients with OAB, this compound was found to be more effective than other antimuscarinic agents in reducing symptoms while maintaining a favorable safety profile. The study highlighted that this compound's selectivity for bladder receptors minimizes adverse effects commonly associated with antimuscarinic therapy .

Data Tables

Study Population Intervention Outcome Measures Results
Korean OAB PatientsThis compound 5 mg vs Tolterodine 2 mgDaily micturition frequency, urgency episodesSignificant reduction in frequency with this compound
Patients with Ureteral StentsThis compound + Tamsulosin vs MonotherapySymptom relief scoresEnhanced symptom relief with combination therapy

Case Studies

Case Study 1: Efficacy in Elderly Patients
An elderly patient with severe OAB symptoms was treated with this compound 10 mg daily. After 12 weeks, the patient reported a 50% reduction in daily voiding frequency and improved quality of life scores. This case illustrates this compound's effectiveness even in older populations who may be sensitive to medication side effects.

Case Study 2: Combination Therapy Success
A patient suffering from stent-related urinary symptoms was treated with both this compound and tamsulosin. Post-treatment evaluations indicated significant improvements in urinary flow rates and symptom severity scores compared to baseline measurements.

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3. This compound’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder . This action helps in reducing bladder contractions and alleviating symptoms of overactive bladder.

Comparison with Similar Compounds

Tolterodine

  • Efficacy: Solifenacin and tolterodine extended-release (ER) show comparable efficacy in reducing OAB symptoms.
  • Tolerability : this compound is associated with a lower incidence of anticholinergic side effects, such as dry mouth (11.1% vs. 19.0% for tolterodine ER) and constipation (5.4% vs. 8.6%), leading to similar discontinuation rates (2.6% vs. 3.0%) .

Oxybutynin

  • Efficacy : this compound demonstrates superior efficacy in reducing urgency episodes and incontinence compared to oxybutynin, a first-generation antimuscarinic .
  • Tolerability: Oxybutynin’s non-selective muscarinic receptor binding correlates with higher rates of dry mouth (30–40%) and central nervous system (CNS) effects. This compound’s tissue-selective dissociation kinetics (e.g., faster dissociation from salivary gland receptors) may explain its reduced propensity for dry mouth (13.3% vs. 36.6%) .

Fesoterodine

  • Indirect evidence suggests similar efficacy between this compound 10 mg and fesoterodine 8 mg .
  • Tolerability : Both drugs share comparable anticholinergic side effect profiles, though this compound’s flexible dosing (5–10 mg) may enhance tolerability in sensitive populations .

Mirabegron

  • Efficacy: Mirabegron, a β3-adrenoceptor agonist, shows similar efficacy to this compound in reducing incontinence episodes. However, this compound is more effective in reducing urgency episodes compared to mirabegron (mean reduction: 2.4 vs. 1.8 episodes/day) .
  • Tolerability : Mirabegron has a lower risk of dry mouth (3.5% vs. 11.1%) and constipation (1.5% vs. 5.4%) but may increase blood pressure in hypertensive patients. Combination therapy with this compound enhances efficacy (86.66% good response rate vs. 63.33% for this compound alone) but elevates constipation rates (15.2% vs. 5.4%) .

Combination Therapies

  • This compound + Mirabegron: This combination synergistically improves bladder compliance and reduces OAB symptoms, with an 86.66% response rate compared to 63.33% for this compound monotherapy. However, adverse events (AEs) like dry mouth (18.2%) and constipation (15.2%) are more frequent than with either agent alone .
  • This compound + PTNS: Percutaneous tibial nerve stimulation (PTNS) combined with this compound shows greater durability and symptom improvement than this compound monotherapy, though PTNS is a procedural intervention rather than a pharmacologic agent .

Data Tables

Table 1: Efficacy Comparison of OAB Therapies

Drug/Regimen Reduction in Urgency Episodes/24h Good Response Rate (%)
This compound 5–10 mg 2.4 63.33
Tolterodine ER 4 mg 2.1 58.0
Mirabegron 50 mg 1.8 76.66
This compound + Mirabegron 3.2 86.66

Data derived from .

Table 2: Adverse Event Rates

Adverse Event This compound (%) Tolterodine (%) Mirabegron (%)
Dry Mouth 11.1 19.0 3.5
Constipation 5.4 8.6 1.5
Discontinuation Rate 2.6 3.0 1.8

Data derived from .

Biological Activity

Solifenacin is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) symptoms, including urinary incontinence, urgency, and frequency. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, absorption characteristics, and relevant clinical studies.

This compound exhibits its therapeutic effects by selectively antagonizing muscarinic receptors in the bladder. The drug has a high affinity for M3 and M1 muscarinic receptors, with the following binding affinities:

Receptor Type Affinity (pKi)
M38.0
M17.6
M26.9

Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. By blocking the M3 receptor, this compound prevents detrusor muscle contraction, thereby alleviating symptoms of OAB . Additionally, its antagonism at M2 receptors may further contribute to its therapeutic profile by modulating smooth muscle contractions in the bladder.

Absorption and Pharmacokinetics

This compound is well absorbed in the gastrointestinal tract, with a mean oral bioavailability of approximately 88%. The time to reach maximum plasma concentration (Tmax) ranges from 3 to 8 hours after oral administration . Key pharmacokinetic parameters include:

  • Volume of Distribution : 600 L
  • Protein Binding : 93-96%, primarily to alpha-1-acid glycoprotein
  • Metabolism : Mainly hepatic metabolism producing four metabolites (M2, M3, M4, M5), with only M3 showing some pharmacological activity but at low plasma concentrations .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of this compound in treating OAB. A notable study compared this compound with other antimuscarinic agents like oxybutynin and tolterodine. Results indicated that this compound had a favorable side effect profile with lower anticholinergic activity compared to other agents .

Case Study Insights

  • Efficacy in Elderly Patients : In a clinical trial involving elderly patients with OAB, this compound demonstrated significant improvements in urinary frequency and urgency without substantial cognitive side effects. This is particularly relevant given concerns about anticholinergic drugs affecting cognitive function in older adults .
  • Combination Therapy : A study investigated the combination of this compound and mirabegron (a beta-3 adrenergic agonist) for enhanced therapeutic outcomes. The combination therapy resulted in improved symptom control compared to monotherapy with either agent alone .

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as dry mouth, constipation, and urinary retention. Rare but serious adverse reactions like angioedema and anaphylaxis have been reported .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048289
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Solifenacin is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. 80% of the muscarinic receptors in the bladder are M2, while 20% are M3. Solifenacin's antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

242478-37-1
Record name Solifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Solifenacin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Solifenacin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Solifenacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Solifenacin
Reactant of Route 5
Reactant of Route 5
Solifenacin
Reactant of Route 6
Reactant of Route 6
Solifenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.